Acide indazole-4-boronique, HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

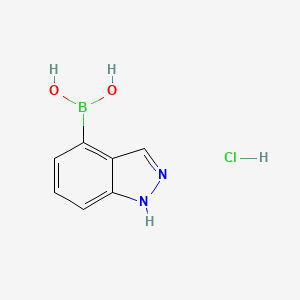

(1H-Indazol-4-yl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C7H8BClN2O2 and its molecular weight is 198.413. The purity is usually 95%.

BenchChem offers high-quality (1H-Indazol-4-yl)boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-Indazol-4-yl)boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Préparation de pyrimidines trisubstituées

L'acide indazole-4-boronique, HCl est utilisé comme réactif dans la préparation de pyrimidines trisubstituées . Ces composés sont connus pour être des inhibiteurs de la phosphatidylinositol 3-kinase, qui sont importants dans la recherche sur le cancer .

Préparation d'inhibiteurs de bisphosphonates

Ce composé est également utilisé dans la préparation d'inhibiteurs de bisphosphonates de la farnésyl pyrophosphate synthase humaine . Ces inhibiteurs sont importants dans le traitement de maladies telles que l'ostéoporose et certains types de cancer

Mécanisme D'action

Target of Action

It’s used as a reactant for the preparation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors and bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

Mode of Action

It’s known that the compound interacts with its targets to inhibit their function, which can lead to changes in cellular processes .

Biochemical Pathways

Indazole-4-boronic acid, HCl affects the phosphatidylinositol 3-kinase pathway and the farnesyl pyrophosphate synthase pathway . These pathways play crucial roles in cell growth and survival, and their inhibition can lead to the suppression of these processes .

Pharmacokinetics

The compound is predicted to have high gi absorption .

Result of Action

It’s known that the compound’s action can lead to the inhibition of cell growth and survival .

Action Environment

It’s known that the compound is stable under normal storage conditions (2-8°c) .

Analyse Biochimique

Biochemical Properties

Indazole-4-boronic acid, HCl, like other boronic acids, can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property allows it to act as a synthetic receptor for the specific recognition and detection of cis-diol-containing species . This interaction with diols allows boronic acids to be utilized in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics .

Molecular Mechanism

The interaction of boronic acids with diols, as mentioned earlier, could potentially influence the activity of enzymes, proteins, and other biomolecules .

Temporal Effects in Laboratory Settings

It is known that it is a solid substance with a melting point of 173-177 °C and it is recommended to be stored at 2-8°C .

Dosage Effects in Animal Models

Indazole-based therapeutic agents have been used in clinical applications or clinical trials , suggesting that dosage studies may have been conducted.

Metabolic Pathways

Boronic acids have been used for the direct immobilization of proteins by interacting with the glycosylated part of the protein structure .

Activité Biologique

(1H-Indazol-4-yl)boronic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C7H8BClN2O2

- Molecular Weight : 161.96 g/mol

- Melting Point : 166°C to 168°C

- Purity : 97% (HPLC)

(1H-Indazol-4-yl)boronic acid hydrochloride primarily functions through its boronic acid moiety, which allows it to interact with various biological targets, including enzymes and receptors. The mechanism of action can be summarized as follows:

- Enzyme Inhibition : It inhibits specific kinases, which are crucial in various signaling pathways, particularly in cancer cell proliferation.

- Receptor Modulation : The compound may modulate receptor activity, influencing downstream signaling cascades.

- Biochemical Interactions : It engages in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antitumor Activity : Demonstrated potent inhibitory effects on cancer cell lines, particularly colorectal carcinoma cells with IC50 values in the nanomolar range .

- Antimicrobial Effects : Exhibits antibacterial and antifungal properties, contributing to its potential use in treating infections.

- Anti-inflammatory Properties : Shown to modulate inflammatory pathways, indicating potential for use in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of (1H-Indazol-4-yl)boronic acid hydrochloride in various biological contexts:

Antitumor Studies

In a study evaluating antitumor activity, (1H-Indazol-4-yl)boronic acid hydrochloride was found to significantly inhibit the growth of LS174T human colorectal carcinoma cells with an IC50 value of approximately 23 nM. This suggests strong potential for development as an anticancer agent .

Antimicrobial Studies

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various pathogens, demonstrating significant antibacterial and antifungal activities, which could lead to novel treatments for infections resistant to current therapies.

Propriétés

IUPAC Name |

1H-indazol-4-ylboronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-2-1-3-7-5(6)4-9-10-7;/h1-4,11-12H,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAILGUQNESDYLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=CC=C1)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674163 |

Source

|

| Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252598-02-9 |

Source

|

| Record name | 1H-Indazol-4-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.